Benzyl-(4-ethoxy-benzyl)-amine synthesis protocols
Benzyl-(4-ethoxy-benzyl)-amine synthesis protocols
An In-Depth Technical Guide to the Synthesis of Benzyl-(4-ethoxy-benzyl)-amine
Introduction
Benzyl-(4-ethoxy-benzyl)-amine, with the molecular formula C₁₆H₁₉NO and a molecular weight of 241.33 g/mol , is a secondary aromatic amine that serves as a valuable building block in organic synthesis.[1][2] Its structure, featuring both a benzyl group and a substituted 4-ethoxybenzyl moiety, makes it a versatile intermediate for the development of more complex molecules. While direct applications are not extensively documented in public literature, analogous structures such as N-benzyl-4-methoxyaniline and bis-(4-methoxy-benzyl)-amine are utilized as intermediates in the manufacturing of dyes and pharmaceuticals, including antiviral agents and enzyme inhibitors.[3][4][5] This guide provides a detailed examination of the primary synthetic routes to Benzyl-(4-ethoxy-benzyl)-amine, offering field-proven insights for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Safety Data
A summary of the key properties and safety information for Benzyl-(4-ethoxy-benzyl)-amine is crucial for proper handling and experimental design.
| Property | Value | Reference |
| CAS Number | 333755-96-7 | [2][6] |
| Molecular Formula | C₁₆H₁₉NO | [1][2] |
| Molecular Weight | 241.33 g/mol | [1] |
| MDL Number | MFCD02579200 | [2] |
| Hazard | Irritant | [2] |
Safety and Handling: According to available Safety Data Sheets (SDS), Benzyl-(4-ethoxy-benzyl)-amine is classified as an irritant.[2] Standard laboratory safety protocols should be strictly followed.
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Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, tightly fitting safety goggles, and appropriate protective clothing.[2][7]
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Engineering Controls: Ensure adequate ventilation in the work area to avoid breathing mist, gas, or vapors.[7]
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First-Aid Measures:
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Inhalation: Move the individual to fresh air.[7]
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Skin Contact: Immediately remove contaminated clothing and rinse the affected area with water.[7]
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Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if possible and continue rinsing.[2][7]
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Ingestion: Rinse the mouth with water.[7]
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Core Synthetic Protocols
The synthesis of Benzyl-(4-ethoxy-benzyl)-amine can be effectively achieved through two primary and reliable methodologies: Reductive Amination and Direct N-Alkylation . The choice between these routes depends on factors such as starting material availability, desired purity, and scalability.
Method 1: Reductive Amination (Preferred Route)
Reductive amination is one of the most versatile and widely employed methods for forming carbon-nitrogen bonds, prized for its efficiency and high selectivity.[8][9] This process involves the reaction of a carbonyl compound (4-ethoxybenzaldehyde) with an amine (benzylamine) to form an imine intermediate, which is then reduced in situ to the target secondary amine. This method elegantly avoids the common issue of over-alkylation seen in other approaches.[10]
Mechanism Insight: The reaction proceeds in two main stages. First, the nucleophilic nitrogen of benzylamine attacks the electrophilic carbonyl carbon of 4-ethoxybenzaldehyde, leading to a hemiaminal intermediate. This intermediate then dehydrates to form a stable N-benzylidene-1-(4-ethoxyphenyl)methanamine (imine). In the second stage, a reducing agent selectively reduces the imine C=N double bond to yield the final product.
This protocol is designed as a self-validating system, where successful execution relies on careful control of reaction conditions.
Materials:
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4-Ethoxybenzaldehyde
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Benzylamine
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Sodium borohydride (NaBH₄)
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Methanol (MeOH), Anhydrous
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Ethyl acetate (EtOAc)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
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Imine Formation: In a round-bottom flask, dissolve 4-ethoxybenzaldehyde (1.0 eq.) in anhydrous methanol. Add benzylamine (1.0-1.1 eq.) dropwise at room temperature with stirring. Allow the mixture to stir for 1-2 hours to facilitate the formation of the imine. Progress can be monitored by Thin Layer Chromatography (TLC).
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Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.
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Causality Note: The slow addition of NaBH₄ at low temperatures is critical to control the exothermic reaction and prevent the reduction of any unreacted aldehyde. NaBH₄ is a selective reducing agent that efficiently reduces the imine without affecting the aromatic rings.[8]
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-
Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours or until TLC analysis indicates the complete consumption of the imine intermediate.
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Work-up and Extraction:
-
Quench the reaction by slowly adding water to decompose the excess NaBH₄.
-
Remove the methanol under reduced pressure using a rotary evaporator.
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Add ethyl acetate to the remaining aqueous residue and transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.[5]
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.[11][12]
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The resulting oil or solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure Benzyl-(4-ethoxy-benzyl)-amine.
Method 2: Direct N-Alkylation
Direct N-alkylation offers a more straightforward, one-step approach by reacting an amine with an alkyl halide. In this case, benzylamine is reacted with 4-ethoxybenzyl chloride. The primary challenge of this method is the potential for over-alkylation, where the desired secondary amine product reacts further to form a tertiary amine.[10]
Mechanism Insight: This is a classic nucleophilic substitution (Sₙ2) reaction. The primary amine (benzylamine) acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-ethoxybenzyl chloride and displacing the chloride leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving it to completion.
This protocol incorporates strategies to maximize the yield of the desired mono-alkylated product.
Materials:
-
Benzylamine
-
4-Ethoxybenzyl chloride
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Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
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N,N-Dimethylformamide (DMF), Anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a stirred suspension of cesium carbonate (1.0 eq.) in anhydrous DMF, add benzylamine (2.0 eq.).
-
Causality Note: Using a 2-fold excess of the starting amine statistically favors the reaction of the alkyl halide with the more abundant primary amine over the secondary amine product, thus suppressing over-alkylation.[10] Cesium carbonate is a particularly effective base for this transformation as its solubility and basicity in DMF promote clean mono-N-alkylation.[13]
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-
Alkylation: Add 4-ethoxybenzyl chloride (1.0 eq.) to the mixture in one portion. Stir the resulting reaction mixture at room temperature for 24 hours or at a slightly elevated temperature (e.g., 50-60 °C) to increase the reaction rate. Monitor the reaction's progress by TLC.
-
Work-up and Extraction:
-
Filter the reaction mixture to remove the inorganic salts and rinse the filter cake with ethyl acetate.[13]
-
Combine the filtrate and washes and transfer to a separatory funnel.
-
Wash the organic solution thoroughly with water (3-4 times) to remove the DMF, followed by a final wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. The crude product should be purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure Benzyl-(4-ethoxy-benzyl)-amine and separate it from any unreacted benzylamine and potential dialkylated by-product.
Comparison of Synthetic Routes
| Feature | Reductive Amination | Direct N-Alkylation |
| Starting Materials | 4-Ethoxybenzaldehyde, Benzylamine | 4-Ethoxybenzyl chloride, Benzylamine |
| Key Reagents | Mild reducing agent (e.g., NaBH₄) | Base (e.g., Cs₂CO₃, K₂CO₃) |
| Selectivity | High for secondary amine; minimal risk of over-alkylation.[10] | Risk of over-alkylation leading to tertiary amine by-products.[10] |
| Reaction Conditions | Generally mild (0 °C to room temperature). | Room temperature to moderate heating; requires anhydrous conditions. |
| Advantages | • High purity of final product.• Predictable and clean reaction profile.• Widely applicable and reliable method.[8] | • Simpler one-step procedure.• Avoids the use of hydride reducing agents. |
| Disadvantages | • Two-step, one-pot process.• Requires a hydride source. | • Requires careful stoichiometric control or large excess of amine to avoid by-products.• Starting alkyl halides can be less stable than aldehydes. |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the preferred Reductive Amination synthesis protocol.
References
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Reductive aminations of aldehydes with benzylamine or cyclohexylamine... - ResearchGate. [Link]
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The two most general amine syntheses are the reductive amination ... | Study Prep in ... - Pearson. [Link]
- US6476268B1 - Preparation of N-benzylamines - Google P
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Chemical Synthesis with Bis(4-methoxy-benzyl)-amine: A Manufacturer's Perspective. [Link]
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(PDF) Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines - ResearchGate. [Link]
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YouTube video on benzylamine synthesis. [Link]
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benzyl-(4-ethoxy-benzyl)-amine,(CAS# 333755-96-7) - Sinfoo Biotech. [Link]
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Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources - ACS Publications. [Link]
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Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia - Scribd. [Link]
- US5536877A - Preparation of arylbenzylamines - Google P
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